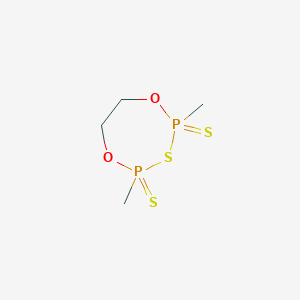
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione is a chemical compound known for its unique structure and reactivity. It is part of a class of compounds that contain both sulfur and phosphorus atoms, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione typically involves the reaction of specific phosphorus and sulfur-containing precursors under controlled conditions. One common method involves the reaction of tetraphosphorus decasulfide with an appropriate arene compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur and phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfur oxides and phosphorus oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione (Lawesson’s Reagent): Known for its use in organic synthesis, particularly in the formation of thioamides.
2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione: Another similar compound with applications in organic synthesis.
Uniqueness
What sets 2,4-Dimethyl-1,5,3,2lambda~5~,4lambda~5~-dioxathiadiphosphepane-2,4-dithione apart is its specific structure and reactivity profile. Its unique combination of sulfur and phosphorus atoms allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Propiedades
Número CAS |
106814-51-1 |
|---|---|
Fórmula molecular |
C4H10O2P2S3 |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
2,4-dimethyl-2,4-bis(sulfanylidene)-1,5,3,2λ5,4λ5-dioxathiadiphosphepane |
InChI |
InChI=1S/C4H10O2P2S3/c1-7(9)5-3-4-6-8(2,10)11-7/h3-4H2,1-2H3 |
Clave InChI |
URLVPIBLZGOEBQ-UHFFFAOYSA-N |
SMILES canónico |
CP1(=S)OCCOP(=S)(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


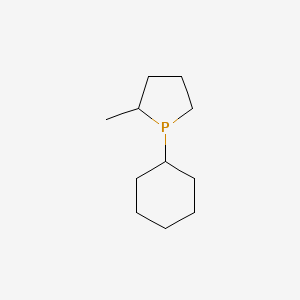
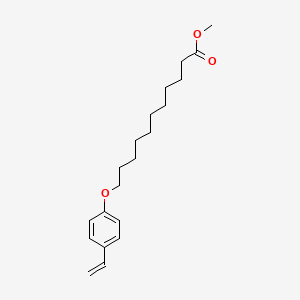
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
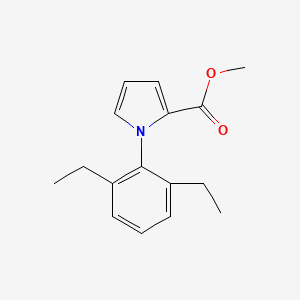

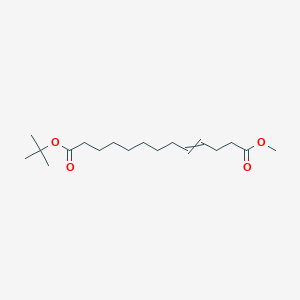
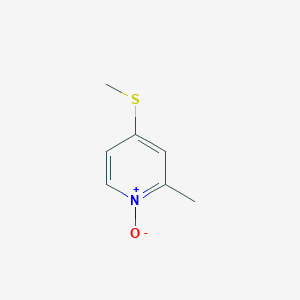
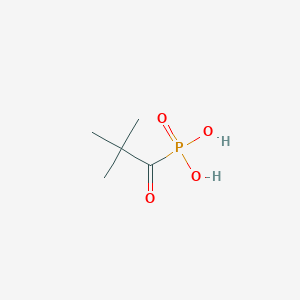
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
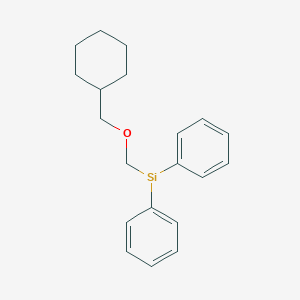
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
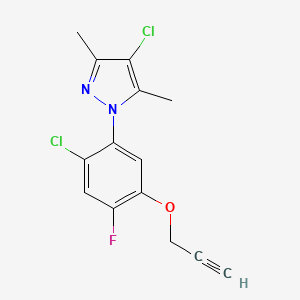
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
